molecular formula C20H30N6O6 B019786 Ala-Ala-Val-Ala p-nitroanilide CAS No. 102185-27-3

Ala-Ala-Val-Ala p-nitroanilide

Cat. No. B019786
M. Wt: 450.5 g/mol
InChI Key: VEDBEYLQKXTZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Ala-Val-Ala p-nitroanilide (AAVA-pNA) is a tetrapeptide substrate commonly used in biochemical research. It is a synthetic peptide that is used to study the activity of proteases, enzymes that break down proteins. AAVA-pNA is widely used in the field of biochemistry due to its unique properties and ease of use.

Mechanism Of Action

Ala-Ala-Val-Ala p-nitroanilide is cleaved by proteases at the Val-Ala bond, releasing pNA. The release of pNA can be detected by a spectrophotometer at 405 nm. The rate of cleavage of Ala-Ala-Val-Ala p-nitroanilide can be used to determine the activity of proteases. Ala-Ala-Val-Ala p-nitroanilide is a chromogenic substrate, meaning that it produces a colored product upon cleavage. This property makes it easy to detect and measure the activity of proteases.

Biochemical And Physiological Effects

Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide that does not have any known physiological effects. It is used solely for research purposes to study the activity of proteases. However, the activity of proteases is important in many physiological processes, including blood clotting, immune response, and digestion.

Advantages And Limitations For Lab Experiments

Ala-Ala-Val-Ala p-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, which means it is easy to obtain and has a consistent purity. It is also a chromogenic substrate, which makes it easy to detect and measure the activity of proteases. However, Ala-Ala-Val-Ala p-nitroanilide has some limitations. It is not a natural substrate for proteases, which means that the activity of proteases measured using Ala-Ala-Val-Ala p-nitroanilide may not reflect their activity in vivo. Additionally, Ala-Ala-Val-Ala p-nitroanilide is not suitable for studying proteases that cleave at sites other than the Val-Ala bond.

Future Directions

There are several future directions for Ala-Ala-Val-Ala p-nitroanilide research. One area of interest is the development of Ala-Ala-Val-Ala p-nitroanilide analogs with improved properties, such as increased sensitivity or specificity for certain proteases. Another area of interest is the use of Ala-Ala-Val-Ala p-nitroanilide in high-throughput screening assays to identify new protease inhibitors. Additionally, Ala-Ala-Val-Ala p-nitroanilide could be used to study the activity of proteases in complex biological samples, such as blood or tissue samples. Finally, Ala-Ala-Val-Ala p-nitroanilide could be used to study the role of proteases in disease processes, such as cancer or Alzheimer's disease.

Synthesis Methods

Ala-Ala-Val-Ala p-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides and involves the stepwise addition of amino acids to a growing peptide chain. Ala-Ala-Val-Ala p-nitroanilide is synthesized using Fmoc chemistry, a commonly used method in SPPS. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ala-Ala-Val-Ala p-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that break down proteins by cleaving peptide bonds. Ala-Ala-Val-Ala p-nitroanilide is used to study the activity of proteases by measuring the rate of cleavage of the substrate. The rate of cleavage can be measured using a spectrophotometer, which detects the release of p-nitroaniline (pNA) as a result of cleavage. Ala-Ala-Val-Ala p-nitroanilide is used to study a wide range of proteases, including serine proteases, cysteine proteases, and metalloproteases.

properties

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDBEYLQKXTZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399405
Record name Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-Ala-Val-Ala p-nitroanilide

CAS RN

102185-27-3
Record name Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ala-Ala-Val-Ala p-nitroanilide
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